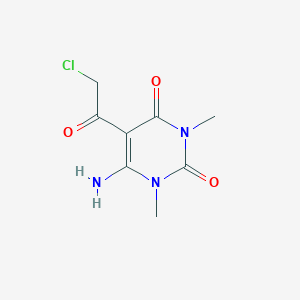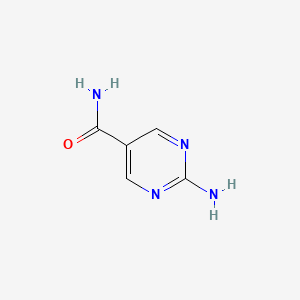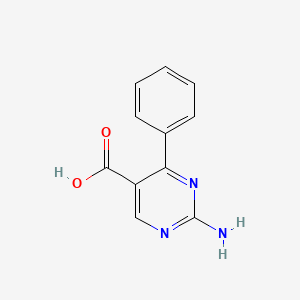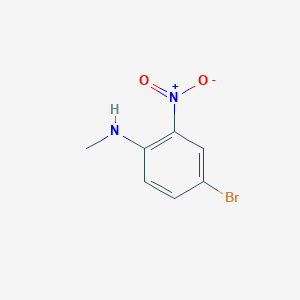
4-Bromo-n-methyl-2-nitroaniline
Overview
Description
4-Bromo-n-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various chemical reactions and has a molecular weight of 231.05 .
Synthesis Analysis
The synthesis of 4-Bromo-n-methyl-2-nitroaniline involves multiple steps. The process starts with the nitration of aniline, followed by the conversion of the nitro group to an amine, and finally, bromination . The direct bromination of aniline often leads to a variety of polybrominated and oxidized products . Therefore, an indirect method involving the addition of an acetyl group is used to prevent oxidation and ensure substitution at the para position .Molecular Structure Analysis
The molecular structure of 4-Bromo-n-methyl-2-nitroaniline is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to an aniline ring . The compound has a high dipole moment due to the polar nature of the nitro group .Chemical Reactions Analysis
4-Bromo-n-methyl-2-nitroaniline participates in various chemical reactions. For instance, it can undergo substitution reactions with nitrite ions . It can also be used in the synthesis of reagents such as ethyltriphenylphosphonium tribromide .Physical And Chemical Properties Analysis
4-Bromo-n-methyl-2-nitroaniline is a yellow crystalline solid with a melting point of 182-183°C. It has a density of 1.65 g/cm3 and is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and DMF.Scientific Research Applications
- Scientific Field : Optoelectronics .
- Application Summary : 4-Methyl-2-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used in the growth of single crystals for nonlinear optical applications .
- Methods and Procedures : The organic material was successfully grown as a single crystal by the slow evaporation solution growth technique .
- Results and Outcomes : The grown 4-methyl-2-nitroaniline single crystal may be used for optical switching applications .
- Scientific Field : Pharmaceutical Research .
- Application Summary : 4-Bromo-2-methyl-6-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used in the design and synthesis of CK2 inhibitors .
- Methods and Procedures : Specific methods and procedures are not provided in the source .
- Results and Outcomes : Specific results and outcomes are not provided in the source .
Nonlinear Optical Applications
Design and Synthesis of CK2 Inhibitors
- Scientific Field : Electrical Engineering .
- Application Summary : 4-Methyl-2-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, can be used in applications, including insulation for wires and cables .
- Methods and Procedures : Specific methods and procedures are not provided in the source .
- Results and Outcomes : Specific results and outcomes are not provided in the source .
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Bromo-2-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide .
- Methods and Procedures : Specific methods and procedures are not provided in the source .
- Results and Outcomes : Specific results and outcomes are not provided in the source .
Insulation for Wires and Cables
Synthesis of Reagents
- Synthesis of Insensitive Explosives
- Scientific Field : Chemical Engineering .
- Application Summary : N-Methyl-4-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used as an additive in the synthesis of insensitive explosives to reduce the melting temperature of energetic materials .
- Methods and Procedures : Specific methods and procedures are not provided in the source .
- Results and Outcomes : Specific results and outcomes are not provided in the source .
Safety And Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
properties
IUPAC Name |
4-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTUKVAJYOQKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292998 | |
| Record name | 4-bromo-n-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-n-methyl-2-nitroaniline | |
CAS RN |
53484-26-7 | |
| Record name | 53484-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-n-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

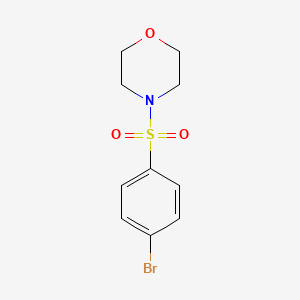
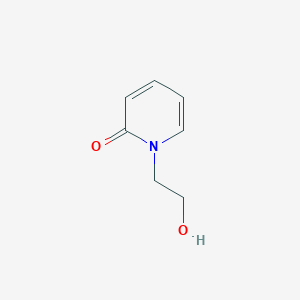
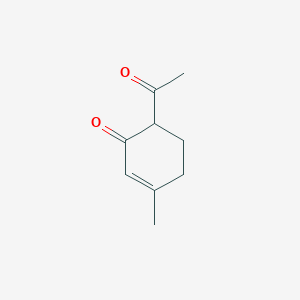
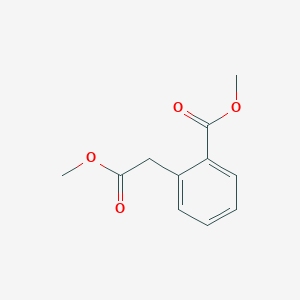
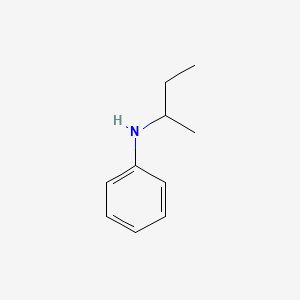
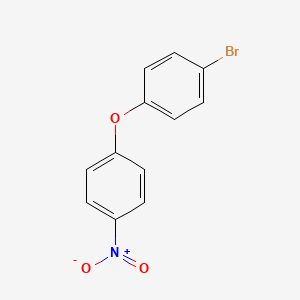
![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)
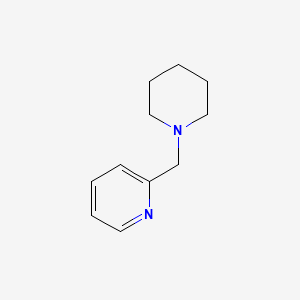
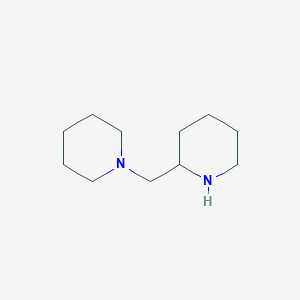
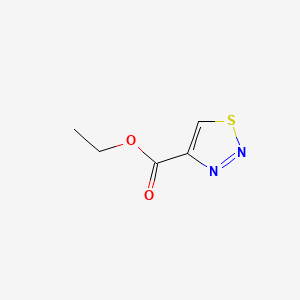
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)
